molecular formula C10H16F2N2O B1435320 3,3-Difluoro-1-prolylpiperidine CAS No. 1888584-86-8

3,3-Difluoro-1-prolylpiperidine

Cat. No.: B1435320
CAS No.: 1888584-86-8
M. Wt: 218.24 g/mol
InChI Key: QGJCIWTVSLMCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-prolylpiperidine is a specialized chemical building block incorporating a gem-difluorinated piperidine ring, designed for advanced medicinal chemistry and drug discovery research. The 3,3-difluoropiperidine motif is a privileged scaffold in pharmaceutical development, known for its ability to fine-tune the properties of potential drug candidates . Incorporating this fluorinated structure can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity towards biological targets . Specifically, 3,3-difluoropiperidine derivatives have been identified as potent antagonists for the NR2B subtype of the NMDA receptor, a target for neurological conditions such as Parkinson's disease, Alzheimer's disease, migraine, and traumatic brain injury . Furthermore, this scaffold has been utilized to develop highly potent and selective agonists for receptors like the apelin receptor, as well as activators with enhanced selectivity for treating estrogen receptor-positive breast cancer . The presence of the prolyl group in this particular derivative offers a versatile handle for further synthetic elaboration, making it a valuable reagent for constructing complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJCIWTVSLMCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties and Structure

3,3-Difluoro-1-prolylpiperidine is a synthetic organic compound characterized by a proline ring linked via an amide bond to a piperidine (B6355638) ring that is substituted with two fluorine atoms at the 3-position. The geminal difluorination on the piperidine ring is a key structural feature. While extensive experimental data is not publicly available, its basic properties can be identified.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1888584-86-8 chemsrc.com
Molecular Formula C₁₀H₁₆F₂N₂O chemsrc.com
Molecular Weight 218.24 g/mol chemsrc.com

This table is populated with data from chemical databases and may contain computed values.

Synthesis and Characterization

Specific, peer-reviewed methods for the synthesis of 3,3-Difluoro-1-prolylpiperidine are not detailed in the scientific literature. However, its structure suggests a synthetic route involving the coupling of a proline derivative with a 3,3-difluoropiperidine (B1349930) precursor. The synthesis of fluorinated heterocyclic building blocks, such as 3,3-difluoropyrrolidine (B39680) and 3,3-difluoropiperidine, often involves multi-step processes. These can include fluorination of a ketone precursor followed by reductive amination or other cyclization strategies. The final step would likely be an amide bond formation between the proline and piperidine (B6355638) moieties.

Mechanism of Action and Biological Activity

There is no published research detailing a specific mechanism of action or confirmed biological activity for 3,3-Difluoro-1-prolylpiperidine. However, its core structure, which combines a proline and a piperidine (B6355638) ring, is a well-known scaffold in a class of therapeutic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. wikipedia.orgoatext.comnih.govnih.gov

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govdiabetesjournals.org These hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.govdiabetes.org.uk By inhibiting DPP-4, the levels of active GLP-1 are increased, which helps to lower blood glucose levels in patients with type 2 diabetes. wikipedia.orgdiabetes.org.uk Many established DPP-4 inhibitors, such as sitagliptin (B1680988) and saxagliptin, are peptidomimetic compounds that interact with the active site of the enzyme. oatext.comsrce.hr

Given that this compound possesses the prolylpiperidine core, it is plausible that it was synthesized as a candidate for DPP-4 inhibition. However, without experimental data, this remains a hypothesis based on structural analogy.

Research Applications and Therapeutic Potential

As there are no published studies on this specific compound, there are no documented research applications or established therapeutic uses. The potential therapeutic area for compounds of this class is primarily in the management of type 2 diabetes, owing to the connection with DPP-4 inhibition. wikipedia.orgdiabetes.org.uk

The inclusion of a gem-difluoro group is a common strategy in modern medicinal chemistry. enamine.netacs.org The replacement of a methylene (B1212753) group (CH₂) with a difluoromethylene group (CF₂) can significantly alter a molecule's physicochemical properties. nih.govresearchgate.net These changes can include:

Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the basicity of nearby amine groups. nih.gov

Increased Metabolic Stability : The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, potentially leading to a longer half-life in the body. enamine.netnih.gov

Conformational Effects : Fluorine substitution can influence the preferred conformation of the ring structure, which can affect binding affinity to a biological target.

Therefore, the investigation of 3,3-Difluoro-1-prolylpiperidine would likely focus on how these fluorine atoms impact its potential activity and pharmacokinetic properties compared to its non-fluorinated counterparts.

Derivatives and Structure Activity Relationship Sar

No structure-activity relationship (SAR) studies for 3,3-Difluoro-1-prolylpiperidine have been published. SAR studies are fundamental in drug discovery, as they explore how modifying different parts of a molecule affects its biological activity.

For a hypothetical SAR study of this compound as a DPP-4 inhibitor, researchers might synthesize a series of derivatives to investigate key interactions. For example, studies on other fluorinated enzyme inhibitors have shown that the position and degree of fluorination can dramatically impact potency. nih.govacs.orgnih.gov A clear trend was found in one study where increasing the degree of fluorination on an acetamido group led to a decrease in inhibitory potency. nih.gov Similarly, SAR studies on other DPP-4 inhibitors have highlighted the importance of specific functional groups for binding within the enzyme's active site. nih.govsrce.hr For this molecule, modifications could be made to the proline ring, the piperidine (B6355638) ring, or the stereochemistry of the chiral centers to determine their importance for activity.

Conclusion

3,3-Difluoro-1-prolylpiperidine is a chemical entity with structural features that suggest its potential as a dipeptidyl peptidase-4 inhibitor. While its existence is confirmed by its CAS number and molecular formula, a detailed public record of its synthesis, a complete profile of its physicochemical properties, and comprehensive data from in vitro and in vivo studies are not yet available. The information on related chemical structures and the general class of DPP-4 inhibitors provides a framework for the anticipated biological activity of this compound. Further research is necessary to fully elucidate the scientific profile of this compound.

An in-depth analysis of the chemical compound this compound reveals a molecule of interest primarily due to its structural components, which are suggestive of potential applications in medicinal chemistry. However, detailed published research specifically on this compound is notably scarce. This article synthesizes the available information and provides context based on its structural features.

Q & A

Q. What role does the prolylpiperidine scaffold play in enhancing blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • LogP Measurements : Compare octanol-water partition coefficients with non-cyclic analogs.
  • P-gp Efflux Assays : Assess substrate potential using MDCK-MDR1 cells.
  • In Vivo Imaging : PET tracers (e.g., 18F^{18}\text{F}-labeled analogs) quantify brain uptake in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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